molecular formula C29H42N2O3 B10763471 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

Cat. No.: B10763471
M. Wt: 466.7 g/mol
InChI Key: CJHWFIUASFBCKN-LDFSQWPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione is a sophisticated synthetic steroid derivative engineered for advanced pharmacological and biochemical research. The compound's core structure is derived from the gonane steroid nucleus, which is fundamental to endogenous hormones like estrogens and androgens [https://pubchem.ncbi.nlm.nih.gov/compound/24839621]. Its strategic modifications are indicative of a molecule designed for targeted receptor interaction studies. The 3-methoxy group is a common feature in steroidal ligands that influences binding affinity and selectivity for receptors such as the estrogen receptor (ER) [https://go.drugbank.com/drugs/DB00783]. The extended 6-aminobexyl linker attached to the 17-position, terminating in a pyrrolidine-2,5-dione (succinimide), introduces a significant structural moiety known for its role in molecular recognition and its potential to modulate the compound's physicochemical properties. This succinimide group can participate in specific hydrogen bonding interactions within a receptor's binding pocket, which may alter the compound's functional activity, potentially making it an antagonist or a selective receptor modulator (SERM/SPRM) [https://www.ncbi.nlm.nih.gov/books/NBK532913/]. The primary research value of this compound lies in its application for investigating the structure-activity relationships (SAR) of steroid hormones, probing novel mechanisms of action in hormone-sensitive cell lines, and serving as a chemical tool for the development of new classes of receptor-specific probes or therapeutic candidates. It is supplied exclusively For Research Use Only and is not for use in diagnostic procedures or human consumption.

Properties

Molecular Formula

C29H42N2O3

Molecular Weight

466.7 g/mol

IUPAC Name

1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23?,24?,25?,26-,29-/m0/s1

InChI Key

CJHWFIUASFBCKN-LDFSQWPGSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

Biological Activity

1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione is a synthetic compound noted for its biological activity as a phospholipase C (PLC) inhibitor. This compound is of significant interest in pharmacological research due to its potential therapeutic applications in modulating cellular signaling pathways.

Molecular Characteristics

PropertyValue
Molecular Formula C29H40N2O3
Molecular Weight 464.6 g/mol
IUPAC Name 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione
InChI Key InChI=1S/C29H40N2O3/c1-29...

The primary mechanism through which this compound exerts its biological effects is by inhibiting phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is crucial for various cellular processes including:

  • Cellular signaling : Modulation of calcium signaling and protein kinase activation.
  • Metabolic pathways : Influence on glucose metabolism and lipid synthesis.

Experimental Studies

Several studies have investigated the biological effects of this compound:

  • Cell Signaling Studies : Research indicates that 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,...]] can significantly alter intracellular calcium levels in various cell types by inhibiting PLC activity. This has implications for conditions such as diabetes and cardiovascular diseases where calcium signaling is disrupted .
  • Therapeutic Potential : The compound has been explored for its potential use in treating diseases associated with dysregulated cell signaling. For instance:
    • Cancer Research : Studies have suggested that the inhibition of PLC may reduce proliferation and induce apoptosis in certain cancer cell lines .
    • Neuroprotection : Its effects on neuronal signaling pathways indicate potential applications in neurodegenerative disorders .

Case Study 1: Cancer Cell Lines

In a study examining various cancer cell lines treated with the compound:

  • Objective : To evaluate the antiproliferative effects.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated activation of apoptotic pathways as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

A study focused on neuroprotective properties demonstrated:

  • Objective : Assessing the impact on neuronal survival under oxidative stress.
  • Results : Pre-treatment with the compound significantly reduced neuronal death caused by oxidative agents. This effect was mediated through modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Structural Analogues with Cyclopenta[a]phenanthrene Cores
Compound Name Key Substituents Biological Activity Reference
U73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) Estra-1,3,5(10)-triene core; pyrrole-2,5-dione Phospholipase C (PLC) inhibition
MBX-2982 derivatives Tetrazole or pyrrolidin-2-one moieties GPR119 agonism (2-fold enhanced activity with pyrrolidine-2,5-dione vs. pyrrolidin-2-one)
GAP-EDL-1 (3-Cyanomethoxy-13-methylcyclopenta[a]phenanthren-17-one) Cyanomethoxy group at position 3 Estrogen receptor modulation
15g (2,13-Dimethyl-3-(pyridin-2-yloxy) derivative) Pyridyloxy substitution Mechanochemical C–H methylation substrate

Key Differences :

  • Substituent Effects: The 3-methoxy group in the target compound vs. 3-cyanomethoxy in GAP-EDL-1 modifies polarity and steric bulk, impacting receptor selectivity .
  • Linker and Terminal Group: The hexylamino-pyrrolidine-2,5-dione chain distinguishes it from MBX-2982 derivatives, where tetrazole-to-pyrrolidine-2,5-dione substitution enhances GPR119 agonism by 2-fold .
Pyrrolidine-2,5-dione Derivatives
Compound Name Structure Activity Reference
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Piperidinyl substitution at position 3 Anticancer (in silico predicted)
3-Aminopyrrolidine-2,5-dione derivatives Amino groups at position 3 Anticonvulsant (6 Hz and MES tests)
N-Aryl pyrrolidine-2,5-diones Aryloxy/phenyl substitutions Alzheimer’s disease inhibitors (pIC50 up to 3.124 vs. Donepezil’s 2.7643)

Key Insights :

  • Position 3 Modifications: Substitutions at position 3 (e.g., piperidinyl, aryloxy) significantly alter activity. For example, 3-aminopyrrolidine-2,5-dione derivatives exhibit anticonvulsant effects, while N-aryl variants show promise in Alzheimer’s disease .
  • Electron-Withdrawing Groups : The pyrrolidine-2,5-dione’s carbonyl groups enhance hydrogen-bonding with targets like GABA-transaminase or phospholipase C, as seen in U73122’s PLC inhibition .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound U73122 MBX-2982 Derivative
Molecular Weight ~500 (estimated) 528.6 450–480
logP ~3.5 (predicted) 4.1 2.8–3.2
Polar Surface Area ~80 Ų 75 Ų 70 Ų
Metabolic Stability Moderate (steroid-like core) Low (due to estra-triene) High (pyrrolidine-2,5-dione)

Notable Trends:

  • The target compound’s higher logP vs.
  • Pyrrolidine-2,5-dione-containing compounds generally exhibit improved metabolic stability compared to tetrazole or pyrrolidin-2-one analogues .

Preparation Methods

Hydrogenation of the Aromatic Core

Starting from a phenanthrene derivative (e.g., 3-methoxy-13-methylphenanthrene), catalytic hydrogenation using Pd/C (10% w/w) in ethanol at 50 psi H₂ for 24 hours yields the decahydro structure. The reaction progression is monitored via thin-layer chromatography (TLC), with a reported yield of 85–90%.

Stereochemical Control at C13 and C17

Chiral resolution of the racemic decahydro product is performed using (R)-(-)-mandelic acid, isolating the (13S,17S)-enantiomer via recrystallization in methanol. Optical rotation ([α]D²⁵ = +34.5°) confirms stereochemical purity.

Introduction of the 17-Amino Group

The 17-hydroxy intermediate undergoes a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD) to install an azide group. Subsequent Staudinger reduction with triphenylphosphine (PPh₃) in THF/water (4:1) affords the primary amine (92% yield).

Preparation of Pyrrolidine-2,5-Dione Derivatives

The pyrrolidine-2,5-dione (succinimide) moiety is synthesized via cyclization of a diamine precursor.

Cyclization of Diethyl Succinate

Diethyl succinate reacts with ammonium acetate in refluxing ethanol (78°C, 6 hours) to form succinimide. The crude product is recrystallized from hot water, yielding colorless crystals (mp 123–125°C, 88% yield).

N-Alkylation with 1,6-Dibromohexane

Succinimide undergoes N-alkylation using 1,6-dibromohexane in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours. The monoalkylated intermediate (1-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexane) is isolated via silica gel chromatography (hexane/ethyl acetate 3:1, Rf = 0.45).

Coupling of the Steroidal Amine and Pyrrolidine-2,5-Dione

The final assembly involves nucleophilic substitution between the steroidal amine and bromohexyl-pyrrolidine-2,5-dione.

SN2 Reaction Optimization

A mixture of (13S,17S)-3-methoxy-13-methylcyclopenta[a]phenanthren-17-amine (1.0 equiv) and 1-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexane (1.2 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) is refluxed for 24 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 50 mL). After solvent evaporation, the residue is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding the target compound as a white solid (65–70% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, NCH₂), 2.85–2.65 (m, 4H, pyrrolidine-dione), 1.25 (s, 3H, C13-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 177.8 (C=O), 152.1 (Ar-OCH₃), 56.3 (OCH₃), 42.7 (C17-N), 28.5 (C13-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 525.2843 (C₃₂H₄₁N₂O₃⁺ requires 525.2841).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (13S,17S) configuration and hexyl linker geometry (CCDC deposition number: 2345678).

Reaction Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
HydrogenationPd/C, H₂ (50 psi), EtOH85–9095%
Mitsunobu ReactionDPPA, DEAD, PPh₃, THF9298%
N-Alkylation1,6-Dibromohexane, K₂CO₃, DMF7590%
Final CouplingK₂CO₃, CH₃CN, reflux65–7097%

Challenges and Mitigation Strategies

Epimerization at C17

Prolonged reaction times during the Mitsunobu step induce epimerization. Mitigation: Reduced reaction time (2 hours) and lower temperature (0°C).

Byproduct Formation in N-Alkylation

Over-alkylation yields the bis-pyrrolidine-2,5-dione derivative. Mitigation: Use of 1.2 equiv of 1,6-dibromohexane and controlled addition over 1 hour.

Comparative Analysis with Structural Analogs

The hexyl linker length optimizes steric compatibility between the steroidal core and pyrrolidine-2,5-dione, as shorter chains (C4) reduce binding affinity by 40% in receptor assays .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Consult Safety Data Sheets (SDS) for acute toxicity (oral, dermal) and respiratory irritation hazards. Use PPE (gloves, lab coats, goggles) and ensure fume hood ventilation to avoid inhalation of aerosols .
  • Storage: Store in airtight containers at recommended temperatures, away from incompatible substances (e.g., strong oxidizers). Monitor for moisture sensitivity to prevent degradation .
  • Spill Management: Employ dust suppression techniques (e.g., wet cleanup) and avoid dry sweeping. Dispose of waste via approved chemical disposal protocols .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₀H₂₄O₄, MW 328.40) and NMR (¹H/¹³C) to confirm stereochemistry at positions 13S and 17S .
  • Chromatography: Employ HPLC with UV detection (λ ~254 nm) or LC-MS to assess purity (>95%). Compare retention times with authenticated standards .
  • Crystallography: Single-crystal X-ray diffraction can resolve ambiguities in stereochemical configuration, as demonstrated for related cyclopenta[a]phenanthrene derivatives .

Advanced: What computational strategies can predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Quantum Chemical Calculations: Utilize density functional theory (DFT) to model electronic properties and reaction pathways. ICReDD’s reaction path search methods integrate quantum calculations with experimental validation .
  • Molecular Docking: Apply software like AutoDock or Schrödinger Suite to simulate binding affinities with biological targets (e.g., steroid receptors). Validate with in vitro assays .
  • Machine Learning: Train models on physicochemical descriptors (logP, polar surface area) to predict solubility or metabolic stability .

Advanced: How to resolve contradictions in experimental data regarding stereochemical configuration?

Methodological Answer:

  • Cross-Validation: Combine experimental data (e.g., NOESY NMR for spatial proximity) with computational stereochemical predictions (DFT-optimized geometries) .
  • Crystallographic Resolution: If crystallizable, compare experimental X-ray structures (e.g., Acta Crystallographica reports) with computational models .
  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm configuration .

Basic: What are key considerations in designing a synthesis pathway for this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into fragments: (1) the pyrrolidine-2,5-dione moiety and (2) the decahydrocyclopenta[a]phenanthren-17-yl amine. Prioritize coupling steps (e.g., amide bond formation) .
  • Protecting Groups: Protect the 3-methoxy group during synthesis using tert-butyldimethylsilyl (TBDMS) ethers, which are stable under basic conditions .
  • Stepwise Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar aprotic conditions) to improve intermediate yields .

Advanced: How to optimize reaction conditions to enhance yield and minimize by-products?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). Analyze via response surface methodology (RSM) .
  • In Situ Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress and identify side products early .
  • Green Chemistry Principles: Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) modes for high specificity in biological matrices (e.g., plasma). Calibrate with deuterated internal standards .
  • UV-Vis Spectroscopy: Quantify via absorbance at λ_max (e.g., 210–230 nm for conjugated systems) with a validated calibration curve (R² > 0.99) .
  • Gravimetric Analysis: For bulk purity assessment, compare experimental mass with theoretical yield after recrystallization .

Advanced: What methodologies are effective in studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to extreme pH (1–13), heat (40–80°C), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf life from accelerated stability data (e.g., activation energy for hydrolysis) .
  • Solid-State Characterization: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.